Naphthalene-2,6-di(sulphonohydrazide)

Description

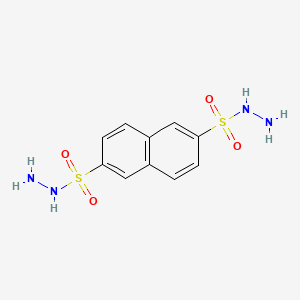

Naphthalene-2,6-di(sulphonohydrazide) is a naphthalene derivative featuring two sulphonohydrazide (-SO₂-NH-NH₂) groups at the 2 and 6 positions of the aromatic ring. This structural motif confers unique chemical properties, such as the ability to act as a bidentate ligand for metal coordination and participate in hydrogen bonding.

Properties

CAS No. |

83863-50-7 |

|---|---|

Molecular Formula |

C10H12N4O4S2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

naphthalene-2,6-disulfonohydrazide |

InChI |

InChI=1S/C10H12N4O4S2/c11-13-19(15,16)9-3-1-7-5-10(20(17,18)14-12)4-2-8(7)6-9/h1-6,13-14H,11-12H2 |

InChI Key |

PVXKWNACCHLGEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NN)C=C1S(=O)(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of naphthalene with sulfuric acid to form naphthalene-2,6-disulfonic acid, which is then treated with hydrazine to yield naphthalene-2,6-di(sulphonohydrazide) .

Industrial Production Methods

Industrial production of naphthalene-2,6-di(sulphonohydrazide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,6-di(sulphonohydrazide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The sulphonohydrazide groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, hydrazine derivatives, and substituted naphthalene compounds.

Scientific Research Applications

Naphthalene-2,6-di(sulphonohydrazide) has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of naphthalene-2,6-di(sulphonohydrazide) involves its interaction with specific molecular targets and pathways. The sulphonohydrazide groups can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Sensing: NBBSH's Hg²⁺ detection mechanism suggests that di(sulphonohydrazide) could enhance sensitivity via dual binding sites .

- Coordination Chemistry : The naphthalene backbone may stabilize metal complexes better than benzene-based hydrazides, as seen in studies on benzohydrazides .

- Environmental Impact: Unlike alkylated naphthalenes (e.g., 2,6-diisopropylnaphthalene), the di(sulphonohydrazide) is less likely to persist in ecosystems due to its reactive functional groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Naphthalene-2,6-di(sulphonohydrazide), and how can purity be maximized?

- Methodology :

- Start with naphthalene-2,6-disulfonic acid (CAS 1655-45-4) as a precursor . React with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate, followed by hydrazine (N₂H₄) in anhydrous ethanol under nitrogen.

- Purify via recrystallization using ethanol/water mixtures. Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) and confirm purity using melting point analysis (expected range: 122–126°C) .

- Key Considerations : Ensure strict anhydrous conditions to avoid hydrolysis of intermediates.

Q. Which spectroscopic and chromatographic methods are critical for characterizing Naphthalene-2,6-di(sulphonohydrazide)?

- Methodology :

- ¹H/¹³C NMR : Look for sulfonamide NH peaks at δ 8.5–9.5 ppm and aromatic protons at δ 7.5–8.5 ppm. Confirm sulfonyl group integration .

- IR Spectroscopy : Identify S=O stretching (1350–1200 cm⁻¹) and N–H bending (1600–1500 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can Naphthalene-2,6-di(sulphonohydrazide) be utilized in designing metal-organic frameworks (MOFs) or coordination polymers?

- Methodology :

- Use the compound as a bifunctional ligand. Coordinate with transition metals (e.g., Zn²⁺, Cu²⁺) in polar solvents like DMF or DEF. Structural dimensionality (2D vs. 3D) depends on solvent choice and metal-ligand stoichiometry .

- Characterize frameworks via X-ray crystallography to analyze bond angles and network topology. Compare with naphthalene-2,6-dicarboxylic acid-based MOFs for sulfonyl vs. carboxylate coordination effects .

Q. What experimental approaches resolve contradictions in reported catalytic activity of Naphthalene-2,6-di(sulphonohydrazide) in cross-coupling reactions?

- Methodology :

- Controlled Replication : Repeat reactions under standardized conditions (e.g., Pd(OAc)₂, K₂CO₃, DMF, 80°C) to verify reproducibility.

- Mechanistic Probes : Use deuterated substrates or radical scavengers to distinguish between ionic vs. radical pathways .

- Computational Modeling : Perform DFT calculations to compare energy barriers for proposed reaction mechanisms .

Q. How does the electronic structure of Naphthalene-2,6-di(sulphonohydrazide) influence its electrochemical sensing applications?

- Methodology :

- Modify electrodes (e.g., glassy carbon) with Nafion matrices containing the compound. Test sensitivity to heavy metals (e.g., Hg²⁺) via cyclic voltammetry and differential pulse voltammetry .

- Compare with structurally similar hydrazides (e.g., benzene sulphonohydrazide) to isolate the role of the naphthalene backbone in electron transfer kinetics .

Data Analysis and Optimization

Q. What statistical methods are recommended for optimizing reaction yields in large-scale syntheses?

- Methodology :

- Apply response surface methodology (RSM) or factorial design to evaluate variables (temperature, solvent ratio, stoichiometry). Use software like Minitab or Design-Expert for predictive modeling .

Q. How can researchers address discrepancies in reported solubility data for Naphthalene-2,6-di(sulphonohydrazide)?

- Methodology :

- Perform solubility tests in standardized solvents (e.g., DMSO, DMF, water) using UV-Vis spectroscopy at λ_max ≈ 270 nm. Compare results with literature values, noting pH and temperature dependencies .

Safety and Handling

Q. What safety protocols are essential for handling Naphthalene-2,6-di(sulphonohydrazide in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.